Methyl 5-hydroxy-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 5-hydroxy-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
methyl 1-(3-methylphenyl)-5-oxo-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-4-3-5-8(6-7)14-10(15)9(12-13-14)11(16)17-2/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUPVJZXHGCUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=NN2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of halogenated derivatives or other substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported the synthesis of 5-mercapto-1,2,4-triazole derivatives that demonstrated notable activity against leukemia and melanoma cell lines through mechanisms involving apoptosis induction and inhibition of specific protein targets such as methionine aminopeptidase type II (MetAp2) .
Antimicrobial Properties
Methyl 5-hydroxy-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylate has shown promising antibacterial activity. A comprehensive study on triazole derivatives indicated that specific compounds exhibited high binding affinities to bacterial enzyme targets, suggesting their potential as effective antibiotics . The molecular docking studies revealed robust interactions with enzymes critical for bacterial survival.
Case Study: Antiproliferative Activity
A recent evaluation of triazole derivatives demonstrated their ability to inhibit tubulin polymerization in breast cancer cells. Compounds similar to this compound showed IC50 values in the nanomolar range against estrogen receptor-positive MCF-7 breast cancer cells . These findings underline the potential of triazole compounds as anti-mitotic agents.
Agricultural Applications
Fungicides
Triazoles are well-known for their fungicidal properties. Compounds like this compound can inhibit fungal growth by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism has been utilized in developing agricultural fungicides that protect crops from various fungal pathogens.
Materials Science
Polymer Chemistry
Triazole compounds have found applications in polymer synthesis due to their ability to form stable complexes with metal ions. This property is leveraged in creating advanced materials with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve material performance in various applications.
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target/Cell Line | IC50/Activity Level |
|---|---|---|---|
| Anticancer | This compound | MCF-7 Breast Cancer Cells | IC50 ~ 52 nM |
| Antibacterial | Various Triazole Derivatives | E. coli | Binding affinity: -9.8 kcal/mol |
| Fungicidal | This compound | Fungal Pathogens | Inhibition of ergosterol synthesis |
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways and molecular targets are still under investigation, but the compound’s ability to bind to specific proteins is a key factor in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-1-phenyl-1,2,3-triazole-4-carboxylate
- Methyl 5-hydroxy-1-(4-methylphenyl)-1,2,3-triazole-4-carboxylate
- Methyl 5-hydroxy-1-(2-methylphenyl)-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl 5-hydroxy-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for further research and development.
Biological Activity
Methyl 5-hydroxy-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylate (CAS 728024-44-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as the azide-alkyne cycloaddition. This reaction is a cornerstone in the synthesis of triazole derivatives, allowing for the introduction of various substituents that can modulate biological activity.
Structural Analysis
The molecular formula for this compound is . Its structure includes a triazole ring that is known for its ability to interact with biological targets due to its electron-rich nature. The presence of the hydroxyl group at position 5 and the m-tolyl group enhances its solubility and potential interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been reported to inhibit various strains of bacteria and fungi. A study by Pokhodylo et al. (2020) demonstrated that triazole derivatives showed promising antifungal activity against Candida species and antibacterial efficacy against Gram-positive bacteria .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation. For example, compounds with a similar structural framework have been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in numerous cancers . Additionally, a recent study highlighted that certain triazole derivatives induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
This compound has also been noted for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
| Study | Findings |
|---|---|
| Pokhodylo et al. (2020) | Demonstrated antimicrobial activity against various pathogens. |
| Krajczyk et al. (2014) | Reported antiviral properties in related triazole compounds. |
| Jadhav et al. (2017) | Found significant anticancer activity through apoptosis induction. |
Q & A
Q. What are the established synthetic routes for Methyl 5-hydroxy-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylate?
The compound is typically synthesized via ruthenium-catalyzed cycloaddition or click chemistry . For example:
- Ru-Catalyzed Method : React m-tolyl azide with an alkyne precursor (e.g., methyl propiolate) in anhydrous DMF using (Cp*RuCl)₄ as a catalyst. Purify via vacuum distillation and column chromatography to isolate the product .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl propiolate and m-tolyl azide under nitrogen atmosphere, followed by extraction with ethyl acetate and drying over Na₂SO₄ .
Q. What spectroscopic techniques are used to characterize this compound?
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm, ester carbonyl at ~δ 165–170 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- IR Spectroscopy : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns using SHELXL for refinement .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in triazole formation is influenced by catalyst choice and substrate sterics :
- Ru Catalysts : Prefer 1,4-disubstituted triazoles, while CuAAC favors 1,5-regioisomers. For 1,4-selectivity, use (Cp*RuCl)₄ and optimize reaction temperature (e.g., 60–80°C) .
- Steric Effects : Bulky substituents on the azide (e.g., m-tolyl) direct regiochemistry. Monitor reaction progress via TLC and compare with reference NMR data .
Q. How should discrepancies in spectroscopic data be resolved?
- Contradictory NMR Peaks : Perform variable-temperature NMR to assess dynamic effects (e.g., rotamers). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- Ambiguous IR Bands : Compare with computed spectra (DFT) or isolate crystals for X-ray analysis to confirm structural assignments .
Q. What are best practices for crystal structure determination of this compound?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Solve structures via direct methods (SHELXT) and refine with SHELXL, applying anisotropic displacement parameters for non-H atoms .
- Validation : Check for twinning (Rint < 0.05) and hydrogen-bonding networks (e.g., O–H···N interactions) using PLATON .
Q. How can hydrolysis be optimized to synthesize carboxylic acid derivatives?
- Acid-Catalyzed Hydrolysis : Treat the ester with 6M HCl in THF:H₂O (3:1) at 80°C for 12 hours. Neutralize with NaHCO₃ and extract the acid product. Confirm conversion via loss of ester carbonyl in IR .
- Enzymatic Hydrolysis : Use lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) for enantioselective hydrolysis .
Q. How does the compound’s stability vary under different storage conditions?
Q. What computational methods predict the compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with triazole-binding pockets). Validate docking poses with MD simulations (GROMACS) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity data (e.g., IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
